molecular formula C15H15N3O3 B2480602 N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 866131-32-0

N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

Cat. No. B2480602
CAS RN: 866131-32-0
M. Wt: 285.303
InChI Key: WMQJFKOUQDTSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide often involves cyclopropane units as key intermediates. For instance, the synthesis of chiral cyclopropane structures utilizes reductive desulfonylation and treatment with acid to achieve high enantiomeric excess (ee) and yield (Kazuta, Matsuda, & Shuto, 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing intricate details such as crystal packing and intermolecular interactions. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was elucidated, showcasing its monoclinic space group and hydrogen bonding network (Nayak et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving cyclopropylideneacetic acids and esters, mediated by CuX(2), have been explored for the synthesis of furanones and pyranones, demonstrating the versatility of these reactions in organic synthesis (Huang & Zhou, 2002).

Physical Properties Analysis

Physical properties such as solubility, permeability, and lipophilicity are crucial for understanding a compound's behavior in biological systems. These properties have been assessed for related compounds, aiding in their development as potential therapeutic agents (Hudkins et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for designing compounds with desired biological activities. Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate have provided insights into their potential for pharmaceutical applications, including antibacterial, antifungal, and antioxidant activities (Orek, Koparir, & Koparır, 2012).

Scientific Research Applications

Cardiac and Neuroprotective Applications

Research reflects the synthesis and application of compounds similar to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, particularly focusing on their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These compounds, including pyridazino(4,5-b)indole-1-acetamide derivatives, have shown significant promise in these areas, highlighting their potential in therapeutic developments (Habernickel, 2002).

Inotropic Effects and Calcium Sensitization

In the realm of cardiac pharmacology, studies have demonstrated the inotropic effects of certain pyridazinyl derivatives, providing insights into their mechanisms of action. For instance, levosimendan and its active metabolite, OR-1896, have been studied for their positive inotropic effects and Ca(2+)-sensitizing capabilities in guinea pig hearts. These effects are critical for understanding how these compounds can be used to support cardiac function, particularly in conditions requiring enhanced myocardial contractility (Szilagyi et al., 2004).

Antimicrobial Activity

Further research into the chemical derivatives of pyridazinone has unveiled their potential antimicrobial properties. Novel syntheses of heterocycles incorporating the antipyrine moiety, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, have shown promising antimicrobial activity. These findings suggest a broader spectrum of biological applications for these compounds, extending their utility beyond cardiovascular and neuroprotective roles to include antimicrobial therapies (Bondock et al., 2008).

Chemical Synthesis and Reactivity

The synthetic versatility of this compound and related compounds is a key aspect of their scientific research applications. Studies on the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives highlight the chemical reactivity and potential for creating a wide array of bioactive molecules. These synthetic pathways offer avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

N-cyclopropyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(16-11-6-7-11)10-21-14-8-9-15(20)18(17-14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJFKOUQDTSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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